molecular formula C11H11NO2 B2450229 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 183995-29-1

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B2450229
CAS No.: 183995-29-1
M. Wt: 189.214
InChI Key: LGBKYWRUPUABPY-UHFFFAOYSA-N
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Description

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. The methyl group at the 7th position and the acetonitrile group attached to the benzodioxane ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the following steps:

    Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring system. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7th position of the benzodioxane ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetonitrile Group: The final step involves the introduction of the acetonitrile group. This can be achieved through a nucleophilic substitution reaction where the benzodioxane derivative is treated with acetonitrile in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: The parent compound without the methyl and acetonitrile groups.

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A derivative with a sulfonamide group.

    6-Acetyl-1,4-benzodioxane: A derivative with an acetyl group.

Uniqueness

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzodioxane derivatives.

Properties

IUPAC Name

2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-10-11(14-5-4-13-10)7-9(8)2-3-12/h6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKYWRUPUABPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC#N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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